1,1,3,3-Tetrabromo-1-phenylpropan-2-one
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Overview
Description
1,1,3,3-Tetrabromo-1-phenylpropan-2-one is a chemical compound known for its unique structure and reactivity It is characterized by the presence of four bromine atoms and a phenyl group attached to a propanone backbone
Preparation Methods
The synthesis of 1,1,3,3-Tetrabromo-1-phenylpropan-2-one typically involves the bromination of 1-phenylpropan-2-one. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to achieve high yields and purity.
Chemical Reactions Analysis
1,1,3,3-Tetrabromo-1-phenylpropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with different functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3-Tetrabromo-1-phenylpropan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, including the development of bromine-containing drugs.
Industry: Utilized in the production of brominated flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrabromo-1-phenylpropan-2-one involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms. These atoms can participate in substitution and addition reactions, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
1,1,3,3-Tetrabromo-1-phenylpropan-2-one can be compared with other brominated compounds such as:
Phenylacetone: A related compound with fewer bromine atoms, used in the synthesis of various organic molecules.
1,1,1-Trifluoro-3-phenyl-2-propanone: Another halogenated compound with different reactivity due to the presence of fluorine atoms.
Properties
CAS No. |
89858-79-7 |
---|---|
Molecular Formula |
C9H6Br4O |
Molecular Weight |
449.76 g/mol |
IUPAC Name |
1,1,3,3-tetrabromo-1-phenylpropan-2-one |
InChI |
InChI=1S/C9H6Br4O/c10-8(11)7(14)9(12,13)6-4-2-1-3-5-6/h1-5,8H |
InChI Key |
GMXJJFZKWOHKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C(Br)Br)(Br)Br |
Origin of Product |
United States |
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